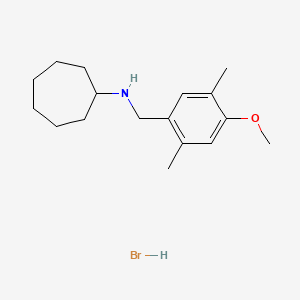
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide
概要
説明
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C₁₇H₂₇NO·HBr and a molecular weight of 342.32 g/mol. This compound is known for its unique structural features, including a cycloheptanamine core and a methoxy-substituted benzyl group.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis routes. One common method involves the reaction of cycloheptanamine with 4-methoxy-2,5-dimethylbenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide may involve large-scale reductive amination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions: N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of alkylated derivatives.
科学的研究の応用
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide has various scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as its effects on neurotransmitter systems.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
作用機序
The mechanism by which N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide can be compared with other similar compounds, such as N-(3-methoxy-2,4-dimethylbenzyl)cycloheptanamine hydrobromide and N-(2-methoxy-3,5-dimethylbenzyl)cycloheptanamine hydrobromide These compounds share similar structural features but differ in the position of the methoxy and methyl groups on the benzyl ring
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16;/h10-11,16,18H,4-9,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSYFHQXRPQYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-21-7 | |
| Record name | Cycloheptanamine, N-[(4-methoxy-2,5-dimethylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)
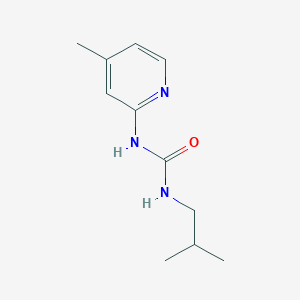
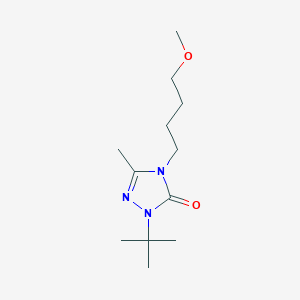
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(1-ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B1652762.png)
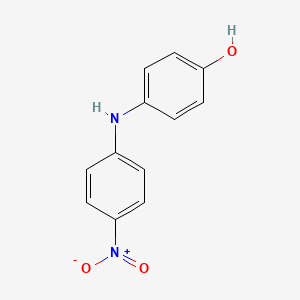

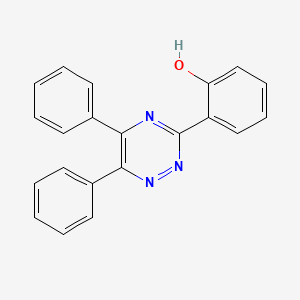
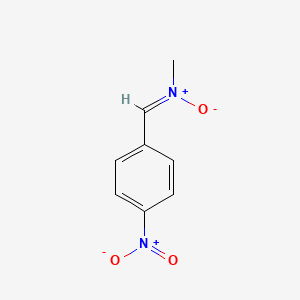
![3-Bromo-5-trifluoromethylbenzo[b]thiophene](/img/structure/B1652773.png)
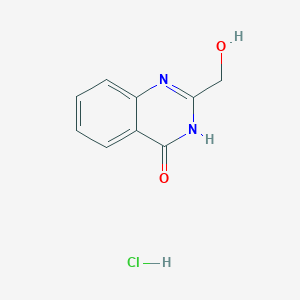
amine hydrobromide](/img/structure/B1652775.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1652779.png)
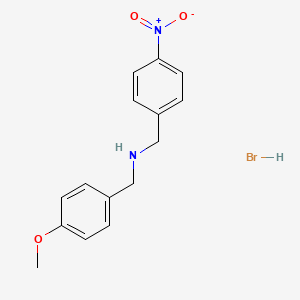
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652781.png)
